Niraxostat

Beschreibung

Eigenschaften

IUPAC Name |

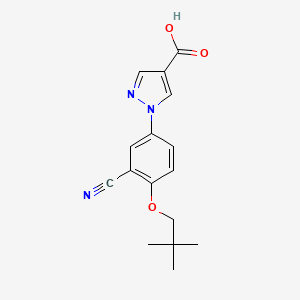

1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-16(2,3)10-22-14-5-4-13(6-11(14)7-17)19-9-12(8-18-19)15(20)21/h4-6,8-9H,10H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETHRPHBGJAIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C=C(C=C1)N2C=C(C=N2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174747 | |

| Record name | Niraxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206884-98-2 | |

| Record name | Niraxostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206884982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niraxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niraxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIRAXOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246FR6022S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Niraxostat (Y-700): A Potent Xanthine Oxidoreductase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Niraxostat, also known as Y-700, is a potent, orally active, non-purine selective inhibitor of xanthine oxidoreductase (XOR). Developed for the potential treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood and a primary contributor to gout, this compound demonstrated significant promise in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound. While the compound showed strong inhibitory activity and favorable pharmacokinetics in animal models, information regarding its progression into human clinical trials is not publicly available, suggesting a potential discontinuation of its clinical development.

Introduction

Hyperuricemia is a metabolic disorder defined by an excess of uric acid in the bloodstream, which can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout. The enzyme xanthine oxidoreductase (XOR) plays a crucial role in purine metabolism, catalyzing the final two steps in the formation of uric acid from hypoxanthine and xanthine. Inhibition of XOR is a key therapeutic strategy for managing hyperuricemia and gout. This compound (Y-700) emerged as a promising candidate in this class of drugs due to its high potency and selectivity.

Chemical and Physical Properties

This compound is chemically identified as 1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid |

| Synonyms | Y-700, Piraxostat |

| Molecular Formula | C₁₆H₁₇N₃O₃ |

| Molecular Weight | 299.32 g/mol |

| CAS Number | 206884-98-2 |

| Appearance | White to off-white solid |

Synthesis of this compound (Y-700)

While a detailed, step-by-step synthesis protocol for this compound has not been explicitly published, a plausible synthetic route can be constructed based on the synthesis of similar 1-phenyl-pyrazole-4-carboxylic acid derivatives. The proposed synthesis workflow is outlined below.

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of xanthine oxidoreductase (XOR), the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid in the purine degradation pathway. By blocking this enzyme, this compound effectively reduces the production of uric acid.

Preclinical Data

In Vitro Inhibitory Activity

Preclinical studies have demonstrated that this compound is a highly potent inhibitor of bovine milk xanthine oxidoreductase. Steady-state kinetics revealed a mixed-type inhibition pattern.

| Parameter | Value (nM) | Reference |

| Ki | 0.6 | [1] |

| K'i | 3.2 | [1] |

Preclinical Pharmacokinetics in Rats

Oral administration of this compound to rats showed good bioavailability and a dose-dependent reduction in plasma urate levels.[1]

| Dose (mg/kg) | Route | Tmax (h) | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) | t₁/₂ (h) | Bioavailability (%) |

| 0.3 | PO | 0.5 | 0.43 | 2.07 | 5.0 | - |

| 1 | PO | 0.3 | 1.80 | 7.01 | 3.2 | 84.1 |

| 3 | PO | 0.5 | 6.49 | 30.31 | 2.7 | - |

| 1 | IV | - | 3.97 | 8.34 | 2.5 | 100 |

Experimental Protocols

Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound against xanthine oxidase can be determined spectrophotometrically by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (e.g., 50 mM, pH 7.5), the test compound (this compound at various concentrations), and a solution of xanthine oxidase.

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a solution of xanthine.

-

Immediately monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

Clinical Development Status

Despite the promising preclinical data for this compound (Y-700), there is no publicly available information regarding the submission of an Investigational New Drug (IND) application or the initiation of human clinical trials. This lack of information suggests that the clinical development of this compound may have been discontinued for undisclosed reasons.

Conclusion

This compound (Y-700) is a potent, non-purine selective inhibitor of xanthine oxidoreductase with a mixed-type inhibition mechanism. Its strong in vitro inhibitory activity and favorable preclinical pharmacokinetic profile in rats highlighted its potential as a therapeutic agent for hyperuricemia and gout. However, the absence of publicly available data on its clinical development suggests that it did not progress to human trials. This technical guide provides a consolidated resource for researchers and professionals in drug development interested in the discovery and preclinical evaluation of xanthine oxidase inhibitors.

References

Niraxostat chemical structure and properties

An In-depth Technical Guide to Niraxostat

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to this compound (also known as Y-700 or Piraxostat). The information is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an orally active, non-purine inhibitor of xanthine oxidoreductase (XOR)[1]. Its chemical identity is well-defined by several key descriptors.

-

IUPAC Name: 1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]pyrazole-4-carboxylic acid[2][3]

-

CAS Number: 206884-98-2[2]

-

SMILES: CC(C)(C)COC1=C(C=C(C=C1)N2C=C(C=N2)C(=O)O)C#N[2][4][5]

Physicochemical and Pharmacokinetic Properties

The properties of this compound have been characterized through computational and preclinical studies. The data are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 299.33 g/mol | [3][4][6] |

| Monoisotopic Mass | 299.12699141 Da | [2] |

| XlogP (Predicted) | 2.8 | [2][5] |

| Stereochemistry | Achiral | [4][6] |

Pharmacokinetic Properties (Rat Model)

| Property | Value | Source |

| Oral Bioavailability | 84.1% | [1] |

| Route of Elimination | Predominantly hepatic | [1][3] |

| Renal Excretion | Minimal | [1] |

| Primary Effect | Dose-dependent reduction of plasma urate levels | [1] |

Mechanism of Action

This compound functions as a potent inhibitor of Xanthine Oxidoreductase (XOR)[1][3]. XOR is a critical enzyme in the purine catabolism pathway, responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently from xanthine to uric acid[7]. By inhibiting XOR, this compound blocks the final two steps of uric acid synthesis, leading to a reduction in plasma urate levels. This mechanism makes it a promising candidate for the treatment of hyperuricemia, a condition underlying gout[1][3][7]. Unlike purine-based inhibitors like allopurinol, this compound is a non-purine analog, which may offer a different profile regarding interactions with other enzymes in the purine and pyrimidine metabolic pathways[7].

Signaling Pathway Visualization

The following diagram illustrates the role of Xanthine Oxidase in the purine degradation pathway and its inhibition by this compound.

Caption: Inhibition of Xanthine Oxidase by this compound in the purine metabolism pathway.

Experimental Protocols and Methodologies

Detailed experimental protocols are proprietary to the discovering entities. However, based on published literature, the key experiments to characterize this compound's activity involve standardized in vitro enzymatic assays and in vivo models of hyperuricemia.

In Vitro Xanthine Oxidase Inhibition Assay (General Protocol)

This type of assay is fundamental for determining the inhibitory potency (e.g., IC₅₀) of a compound against the XOR enzyme.

-

Enzyme and Substrate Preparation: A solution of purified Xanthine Oxidase (from bovine milk or recombinant sources) is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5). A solution of the substrate, xanthine, is also prepared.

-

Inhibitor Preparation: this compound is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made to test a range of concentrations.

-

Assay Reaction: The reaction is initiated by mixing the XOR enzyme, the buffer, and varying concentrations of this compound (or vehicle control) in a 96-well UV-transparent microplate.

-

Measurement: After a brief pre-incubation period, the reaction is started by adding the xanthine substrate. The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at approximately 295 nm using a spectrophotometer.

-

Data Analysis: The rate of uric acid production is calculated for each inhibitor concentration. The percentage of inhibition relative to the vehicle control is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

In Vivo Hyperuricemia Model (Methodology Overview)

To assess the efficacy of this compound in a living system, a potassium oxonate-induced hyperuricemia model in rats is commonly used[1]. Potassium oxonate is an inhibitor of uricase, the enzyme that degrades uric acid in most mammals (but not humans), thus leading to elevated uric acid levels in the blood.

-

Animal Model: Male Wistar or Sprague-Dawley rats are used for the study.

-

Induction of Hyperuricemia: A suspension of potassium oxonate is administered intraperitoneally to the rats to inhibit uricase, thereby inducing a state of hyperuricemia.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., a methylcellulose solution) and administered orally (p.o.) to the test groups at various doses (e.g., 1-10 mg/kg)[1]. A control group receives only the vehicle.

-

Sample Collection: Blood samples are collected from the rats at specified time points after drug administration (e.g., 2, 4, 8, and 24 hours).

-

Biochemical Analysis: The collected blood is processed to separate the plasma. The concentration of uric acid in the plasma is then measured using a clinical biochemistry analyzer or a specific enzymatic assay kit.

-

Data Analysis: The plasma urate levels in the this compound-treated groups are compared to those of the vehicle-treated control group to determine the dose-dependent effect of the compound on reducing hyperuricemia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C16H17N3O3 | CID 449035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. GSRS [precision.fda.gov]

- 5. PubChemLite - this compound (C16H17N3O3) [pubchemlite.lcsb.uni.lu]

- 6. GSRS [precision.fda.gov]

- 7. go.drugbank.com [go.drugbank.com]

Niraxostat (Piraxostat): A Technical Guide to Solubility in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraxostat, also known as Piraxostat or Y-700, is a potent and selective non-purine inhibitor of xanthine oxidase.[1] This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting xanthine oxidase, this compound effectively reduces the production of uric acid, making it a therapeutic candidate for conditions associated with hyperuricemia, such as gout. Understanding the solubility of this compound in common laboratory solvents like dimethyl sulfoxide (DMSO) and various aqueous buffers is paramount for accurate in vitro and in vivo studies, formulation development, and ensuring the reliability of experimental results.

This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visualization of its mechanism of action.

Core Data Presentation: Solubility of this compound

Table 1: Quantitative Solubility Data for this compound and Structurally Related Xanthine Oxidase Inhibitors

| Compound | Solvent | Solubility | Method |

| This compound | DMSO | 83.33 mg/mL (278.40 mM) | Not Specified |

| Febuxostat | DMSO | ~10 mg/mL | Not Specified[2] |

| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL | Dilution of DMF stock[2] | |

| Water | Practically Insoluble | Not Specified | |

| Topiroxostat | DMSO | ~10 mg/mL | Not Specified[3] |

| DMF | ~20 mg/mL | Not Specified[3] | |

| DMF:PBS (1:5, pH 7.2) | ~0.16 mg/mL | Dilution of DMF stock[3] |

Note: The method for determining the solubility of this compound in DMSO was not detailed in the available literature. The data for Febuxostat and Topiroxostat are provided for comparative purposes.

Experimental Protocols

Accurate and reproducible solubility data are contingent on standardized experimental protocols. The following sections detail the methodologies for determining the solubility of compounds like this compound in both DMSO and aqueous buffers.

Protocol 1: Determination of Solubility in DMSO

This protocol outlines a general method for determining the solubility of a compound in DMSO, a common solvent for preparing stock solutions in drug discovery.

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Analytical balance

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation of Supersaturated Solutions: Accurately weigh a series of increasing amounts of this compound into separate microcentrifuge tubes.

-

Add a fixed volume of anhydrous DMSO to each tube.

-

Equilibration: Vortex the tubes vigorously for 2 minutes, followed by sonication in an ultrasonic bath for 15-30 minutes to aid dissolution. Note that for some compounds, gentle warming may be required.

-

Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous gentle agitation during incubation is recommended.

-

Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant from each tube.

-

Prepare a series of dilutions of the supernatant in a suitable solvent for HPLC analysis.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound. A standard calibration curve of this compound should be prepared and run in parallel for accurate quantification.

-

Solubility Determination: The highest concentration at which no solid is visible and the concentration determined by HPLC from the saturated solution represents the solubility of this compound in DMSO.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic equilibrium solubility of a compound in an aqueous buffer.

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

This compound (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (or other desired buffer)

-

Shaking incubator or orbital shaker

-

Filtration device (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

HPLC system with a suitable column and detector

Procedure:

-

Preparation of Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and ensure its pH is accurately adjusted.

-

Addition of Excess Compound: Add an excess amount of solid this compound to a flask containing a known volume of the buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flask at a constant speed for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After incubation, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. It is crucial to discard the initial portion of the filtrate to avoid adsorption effects.

-

Sample Analysis: Prepare appropriate dilutions of the clear filtrate for HPLC analysis.

-

Quantification: Determine the concentration of this compound in the filtrate using a validated HPLC method with a standard calibration curve.

-

Solubility Determination: The concentration of this compound in the clear filtrate represents its equilibrium solubility in the tested aqueous buffer.

Mandatory Visualizations

Signaling Pathway: this compound Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, a key player in the purine degradation pathway. The following diagram illustrates this mechanism.

Caption: Mechanism of action of this compound in the purine degradation pathway.

Experimental Workflow: Shake-Flask Solubility Assay

The following diagram outlines the key steps involved in the shake-flask method for determining aqueous solubility.

References

Niraxostat: An In-depth Technical Profile of a Xanthine Oxidoreductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraxostat, also known as Y-700, is an orally active small molecule inhibitor of xanthine oxidoreductase (XOR).[1] As a key enzyme in purine metabolism, XOR catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting this enzyme, this compound effectively reduces the production of uric acid, making it a subject of investigation for the management of hyperuricemia and related conditions such as gout. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its selectivity profile, the experimental methodologies for its assessment, and the relevant biological pathways.

Core Mechanism of Action

This compound's primary pharmacological effect is the competitive inhibition of xanthine oxidoreductase. This mode of action blocks the final two steps of uric acid synthesis in the purine degradation pathway.

Purine Metabolism and Xanthine Oxidase Inhibition

The following diagram illustrates the central role of xanthine oxidase in purine metabolism and the point of intervention for this compound.

Caption: Inhibition of Xanthine Oxidase by this compound in the Purine Degradation Pathway.

Selectivity Profile of this compound

A critical aspect of drug development is understanding the selectivity of a compound for its intended target versus other enzymes in the human proteome. Off-target effects can lead to unforeseen side effects and toxicities.

As of the latest available data, a detailed public selectivity profile of this compound against a broad panel of other enzymes is not available. Preclinical studies for drug registration typically involve extensive screening against a panel of kinases, proteases, phosphatases, and other enzyme classes, as well as receptor and ion channel binding assays. However, the results of these studies for this compound have not been published in the accessible scientific literature.

Interaction with Drug-Metabolizing Enzymes

The liver is the primary site of elimination for this compound.[1] This suggests that it is likely metabolized by cytochrome P450 (CYP) enzymes. The potential for this compound to inhibit or induce major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a crucial consideration for predicting drug-drug interactions. However, specific data on the inhibitory constants (IC50 or Ki) of this compound against these enzymes are not currently in the public domain.

Experimental Protocols

To assess the inhibitory activity and selectivity of a compound like this compound, a series of standardized in vitro enzymatic assays are employed.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency of a compound against xanthine oxidase.

Objective: To determine the IC50 value of this compound for xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk or recombinant human)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (pH 7.4)

-

This compound (test compound)

-

Allopurinol or Febuxostat (positive control)

-

Dimethyl Sulfoxide (DMSO) for compound dilution

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 295 nm

Workflow:

Caption: Workflow for an In Vitro Xanthine Oxidase Inhibition Assay.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Assay Plate Setup: Add a small volume of each this compound dilution to the wells of a 96-well plate. Include wells for a positive control (e.g., Febuxostat) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add the xanthine oxidase enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

-

Detection: Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Readings are typically taken every 30-60 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Enzyme Selectivity Panel Assays

To determine the selectivity profile, this compound would be tested in a battery of in vitro enzymatic assays against a diverse panel of enzymes. The specific protocols would vary depending on the enzyme class and the detection method used (e.g., radiometric, fluorescent, luminescent). A generalized workflow for such a screening effort is depicted below.

Caption: General Workflow for Determining Enzyme Selectivity Profile.

Summary and Future Directions

This compound is a targeted inhibitor of xanthine oxidoreductase with potential therapeutic applications in conditions characterized by hyperuricemia. While its primary mechanism of action is well-defined, a comprehensive public profile of its selectivity against other enzymes is currently lacking. Such data is essential for a complete understanding of its pharmacological profile and for anticipating potential off-target effects. Further research and publication of results from broad enzymatic screening panels and studies on its interaction with drug-metabolizing enzymes are needed to fully characterize the selectivity of this compound. This information will be invaluable for the continued development and potential clinical application of this compound.

References

Niraxostat's Impact on the Uric Acid Production Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, preclinical, and clinical data related to niraxostat (formerly known as Y-700), a novel inhibitor of xanthine oxidoreductase (XOR). The information presented herein is intended for an audience with a professional background in biomedical research and drug development.

Introduction to Uric Acid Metabolism and Hyperuricemia

Uric acid is the final enzymatic product of purine metabolism in humans. The production of uric acid is a critical physiological process, and its dysregulation can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. Hyperuricemia is a precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints and other tissues. The enzyme xanthine oxidase (XO), a form of xanthine oxidoreductase (XOR), plays a pivotal role in the final two steps of uric acid synthesis, converting hypoxanthine to xanthine and then xanthine to uric acid.[1] Therefore, inhibition of XOR is a key therapeutic strategy for managing hyperuricemia and gout.

This compound: A Novel Xanthine Oxidoreductase Inhibitor

This compound, with the chemical name 1-(3-Cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid, is a potent, non-purine selective inhibitor of xanthine oxidoreductase.[2][3] Its distinct chemical structure sets it apart from older XOR inhibitors like allopurinol.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the activity of xanthine oxidoreductase.[2][3] Unlike some inhibitors, X-ray crystallography studies have revealed that this compound does not directly coordinate with the molybdenum ion at the enzyme's active site. Instead, it interacts closely with the channel that leads to the molybdenum-pterin active site, thereby blocking the substrate's access and inhibiting the enzyme's function.[3]

Steady-state kinetic analyses using bovine milk xanthine oxidoreductase have demonstrated that this compound exhibits a mixed type of inhibition.[3] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex.

dot

Caption: Mechanism of this compound in the Uric Acid Pathway.

Quantitative Data

The following tables summarize the key quantitative data available for this compound from in vitro and preclinical studies.

Table 1: In Vitro Xanthine Oxidoreductase Inhibition Data

| Parameter | Value (nM) | Enzyme Source | Inhibition Type | Reference |

| Ki | 0.6 | Bovine Milk | Mixed | [3] |

| Ki' | 3.2 | Bovine Milk | Mixed | [3] |

| Kd (active sulfo-form) | 0.9 | Bovine Milk | - | [3] |

| Kd (inactive desulfo-form) | 2.8 | Bovine Milk | - | [3] |

Table 2: Preclinical Pharmacodynamic Data in Rats

| Study Type | Animal Model | Dose (mg/kg, oral) | Effect | Reference |

| Hypouricemic Action | Oxonate-treated rats | 1 - 10 | Dose-dependent reduction in plasma urate levels | [3] |

| Urinary Excretion | Normal rats | 0.3 - 3 | Dose-dependent reduction in urinary urate and allantoin; increase in hypoxanthine and xanthine | [3] |

Table 3: Preclinical Pharmacokinetic Data in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | 84.1% | [3] |

Table 4: Human Clinical Pharmacodynamic Data

| Study Type | Population | Dose (oral) | Effect | Reference |

| Single Dose Study | Healthy male volunteers | 5, 20, or 80 mg | Dose-dependent reduction of serum uric acid levels | [2] |

Experimental Protocols

In Vitro Xanthine Oxidoreductase Inhibition Assay

-

Enzyme: Bovine milk xanthine oxidoreductase was used for the kinetic studies.

-

Method: Steady-state kinetics were determined to characterize the type of inhibition. Titration experiments were conducted to measure the binding affinity (Kd) of this compound to both the active (sulfo) and inactive (desulfo) forms of the enzyme.

-

Reference: [3]

Preclinical In Vivo Studies in Rats

-

Animal Model for Hyperuricemia: Male Sprague-Dawley rats were treated with the uricase inhibitor potassium oxonate to induce a hyperuricemic state.[2]

-

Drug Administration: this compound was administered orally at doses ranging from 0.3 to 10 mg/kg.[2][3]

-

Sample Analysis: Plasma urate levels were measured to assess the hypouricemic effect. Urine samples were analyzed to determine the excretion of urate, allantoin, hypoxanthine, and xanthine.[3]

-

Pharmacokinetic Analysis: 14C-labeled this compound was used to assess absorption, metabolism, and excretion in rats.[2]

dot

Caption: Preclinical experimental workflow in rats.

Human Clinical Study

-

Study Population: Healthy adult male volunteers.

-

Study Design: A single-dose, placebo-controlled study.

-

Drug Administration: Single oral doses of 5, 20, or 80 mg of this compound or placebo were administered.

-

Pharmacodynamic Assessment: Serum uric acid levels were measured to evaluate the dose-dependent effect of this compound.

-

Excretion Analysis: The primary routes of excretion were determined.

-

Reference: [2]

Pharmacokinetics and Metabolism

Preclinical and clinical data indicate that this compound is well-absorbed orally, with a high bioavailability of 84.1% in rats.[3] A key characteristic of this compound is its primary elimination through the liver, with minimal excretion in the urine.[2] This suggests that this compound is mainly excreted in the feces. This pharmacokinetic profile is advantageous as it may not require dose adjustments for patients with renal impairment, a common comorbidity in individuals with gout.[2]

Conclusion

This compound is a potent and selective inhibitor of xanthine oxidoreductase with a distinct mechanism of action and a favorable pharmacokinetic profile. Preclinical and early clinical data demonstrate its efficacy in reducing uric acid levels in a dose-dependent manner. Its primary hepatic elimination route distinguishes it from other XOR inhibitors and suggests a potential benefit for patients with renal insufficiency. Further clinical development and larger-scale trials are necessary to fully establish its therapeutic potential in the management of hyperuricemia and gout.

References

Methodological & Application

Application Notes: In Vitro Xanthine Oxidase Inhibition Assay for Niraxostat

Introduction

Niraxostat (also known as Y-700) is a potent and orally active inhibitor of xanthine oxidoreductase (XOR), the enzyme responsible for the final two steps of purine metabolism that lead to the production of uric acid.[1][2] Elevated levels of uric acid are associated with hyperuricemia and gout.[2] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against xanthine oxidase (XO), a form of XOR, using a spectrophotometric method. The assay quantifies the inhibition by measuring the reduction in the rate of uric acid formation.

Principle of the Assay

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, a reaction that can be monitored by measuring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid.[3][4] When an inhibitor like this compound is present, the rate of this reaction decreases. The inhibitory activity is quantified by calculating the concentration of this compound required to reduce the enzyme activity by 50% (IC50). Allopurinol, a well-characterized XO inhibitor, is used as a positive control for comparison.[5][6]

I. Materials and Equipment

Reagents:

-

This compound (Test Compound)

-

Allopurinol (Positive Control)[5]

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (Substrate)

-

Potassium Phosphate Buffer (70 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO), ACS Grade

-

Deionized Water

Equipment:

-

UV-Vis Microplate Spectrophotometer (capable of reading at 295 nm)

-

96-well UV-transparent flat-bottom plates

-

Calibrated single and multichannel micropipettes

-

Incubator set to 25°C

-

Reagent reservoirs

-

Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

-

Vortex mixer

II. Experimental Protocols

A. Preparation of Reagents and Solutions

-

Potassium Phosphate Buffer (70 mM, pH 7.5):

-

Prepare a 70 mM solution of potassium phosphate monobasic (KH2PO4) in deionized water.

-

Adjust the pH to 7.5 using potassium hydroxide (KOH).

-

Store at 4°C.

-

-

Test Compound Stock Solution (10 mM this compound):

-

Dissolve an appropriate amount of this compound in 100% DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly until fully dissolved.

-

Prepare serial dilutions in DMSO as needed for the desired concentration range. Store at -20°C.[1]

-

-

Positive Control Stock Solution (1 mM Allopurinol):

-

Dissolve an appropriate amount of Allopurinol in 100% DMSO to achieve a final concentration of 1 mM.[7]

-

Vortex thoroughly. Store at -20°C.

-

-

Xanthine Oxidase (Enzyme) Working Solution (0.1 units/mL):

-

Prepare fresh before use.

-

Dilute the commercial stock of xanthine oxidase in ice-cold 70 mM Potassium Phosphate Buffer (pH 7.5) to a final concentration of 0.1 units/mL.

-

Keep the solution on ice throughout the experiment.

-

-

Xanthine (Substrate) Working Solution (150 µM):

-

Dissolve an appropriate amount of xanthine in 70 mM Potassium Phosphate Buffer (pH 7.5) to achieve a final concentration of 150 µM.[8]

-

Gentle warming and vortexing may be required for complete dissolution.

-

Prepare fresh before use.

-

B. Assay Procedure (96-well Plate Format)

-

Prepare Assay Plate:

-

Add 145 µL of 70 mM Potassium Phosphate Buffer (pH 7.5) to each well.

-

Add 5 µL of the this compound dilutions (or Allopurinol for positive control, or DMSO for no-inhibitor control) to the appropriate wells. This results in a final DMSO concentration of ≤2% in the pre-incubation mixture.

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of the Xanthine Oxidase working solution (0.1 units/mL) to each well, except for the blank wells.

-

For blank wells, add 25 µL of the phosphate buffer instead of the enzyme solution.

-

Mix gently by tapping the plate.

-

Pre-incubate the plate at 25°C for 15 minutes.[4]

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 75 µL of the Xanthine working solution (150 µM) to all wells. The total reaction volume is 250 µL.

-

-

Spectrophotometric Measurement:

C. Data Analysis

-

Calculate Reaction Rate:

-

Determine the rate of uric acid formation (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.

-

-

Calculate Percentage Inhibition:

-

Calculate the percentage of xanthine oxidase inhibition for each concentration of this compound and Allopurinol using the following formula:[8] % Inhibition = [ (Rate_Control - Rate_Sample) / Rate_Control ] * 100

-

Rate_Control is the reaction rate of the no-inhibitor control (DMSO).

-

Rate_Sample is the reaction rate in the presence of the test compound.

-

-

Determine IC50 Value:

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

III. Data Presentation

The results of the assay should be summarized in a clear, tabular format to allow for easy comparison of the inhibitory activities.

| Compound | Concentration (µM) | Mean % Inhibition | Std. Dev. | IC50 (µM) |

| This compound | 0.01 | 15.2 | 2.1 | rowspan="6" style="vertical-align: middle;">Calculated Value |

| 0.05 | 35.8 | 3.5 | ||

| 0.10 | 52.1 | 4.0 | ||

| 0.50 | 78.9 | 2.8 | ||

| 1.00 | 90.5 | 1.9 | ||

| 5.00 | 98.2 | 0.8 | ||

| Allopurinol | 0.5 | 20.1 | 2.5 | rowspan="6" style="vertical-align: middle;">~2-8[5][6] |

| 1.0 | 33.4 | 3.1 | ||

| 2.5 | 48.5 | 4.2 | ||

| 5.0 | 65.7 | 3.8 | ||

| 10.0 | 82.3 | 2.5 | ||

| 25.0 | 95.1 | 1.5 |

Note: The data presented above are for illustrative purposes only and should be replaced with experimental results.

IV. Visualizations

Biochemical Pathway of Xanthine Oxidase Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 3. scispace.com [scispace.com]

- 4. revistabionatura.com [revistabionatura.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Evaluating the Dose-Response of a Novel Xanthine Oxidase Inhibitor in a Potassium Oxonate-Induced Hyperuricemia Rat Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is associated with kidney disease, cardiovascular events, and metabolic syndrome. The production of uric acid is catalyzed by the enzyme xanthine oxidase (XO) in the final two steps of purine metabolism.[1][2][3][4] Consequently, xanthine oxidase inhibitors are a cornerstone of therapy for managing hyperuricemia.

These application notes provide a detailed protocol for evaluating the in vivo efficacy of a novel xanthine oxidase inhibitor, Niraxostat, by determining its dose-response curve in a well-established potassium oxonate-induced hyperuricemia rat model. Potassium oxonate induces hyperuricemia in rodents by inhibiting uricase, the enzyme that degrades uric acid in most mammals, but not in humans.[5][6] This model, therefore, provides a relevant system for assessing the uric acid-lowering potential of new therapeutic agents.

Signaling Pathway of Uric Acid Production

The synthesis of uric acid is the terminal step in the degradation of purines. The enzyme xanthine oxidase plays a crucial role in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2][3][4][7] this compound is a potent and selective inhibitor of xanthine oxidase, thereby blocking the production of uric acid.

Experimental Protocols

Animal Model Induction

A hyperuricemic rat model is induced using potassium oxonate, a uricase inhibitor, in combination with a purine-rich diet to ensure sustained high levels of serum uric acid.

-

Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.

-

Diet: A standard diet is replaced with a purine-rich diet (e.g., containing 2.5% yeast extract) for 7 days prior to and throughout the study period.

-

Hyperuricemia Induction: One hour before the administration of the test compound, hyperuricemia is induced by intraperitoneal (i.p.) injection of potassium oxonate (250 mg/kg) dissolved in 0.5% carboxymethylcellulose (CMC).

Dose-Response Study Design

The study is designed to assess the effect of different doses of this compound on serum uric acid levels.

-

Groups:

-

Group 1 (Normal Control): Vehicle (e.g., 0.5% CMC) orally (p.o.).

-

Group 2 (Hyperuricemic Control): Potassium oxonate (250 mg/kg, i.p.) + Vehicle (p.o.).

-

Group 3 (this compound - Low Dose): Potassium oxonate (250 mg/kg, i.p.) + this compound (1 mg/kg, p.o.).

-

Group 4 (this compound - Medium Dose): Potassium oxonate (250 mg/kg, i.p.) + this compound (3 mg/kg, p.o.).

-

Group 5 (this compound - High Dose): Potassium oxonate (250 mg/kg, i.p.) + this compound (10 mg/kg, p.o.).

-

Group 6 (Positive Control): Potassium oxonate (250 mg/kg, i.p.) + Allopurinol (10 mg/kg, p.o.).

-

-

Drug Administration: this compound and Allopurinol are administered orally one hour after the induction of hyperuricemia with potassium oxonate.

Sample Collection and Analysis

-

Blood Collection: Blood samples are collected from the tail vein at 0, 1, 2, 4, 8, and 24 hours post-drug administration.

-

Serum Separation: Blood is allowed to clot and then centrifuged to separate the serum.

-

Uric Acid Measurement: Serum uric acid levels are determined using a commercial uric acid assay kit according to the manufacturer's instructions.

Experimental Workflow

Data Presentation

The quantitative data from the dose-response study should be summarized in clear and concise tables for easy comparison.

Table 1: Serum Uric Acid Levels (mg/dL) at Different Time Points

| Treatment Group | 0 hr | 1 hr | 2 hr | 4 hr | 8 hr | 24 hr |

| Normal Control | 1.5 ± 0.2 | 1.6 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.2 | 1.5 ± 0.3 | 1.6 ± 0.2 |

| Hyperuricemic Control | 1.6 ± 0.3 | 6.8 ± 0.5 | 7.2 ± 0.6 | 7.5 ± 0.7 | 7.1 ± 0.5 | 6.9 ± 0.6 |

| This compound (1 mg/kg) | 1.5 ± 0.2 | 6.7 ± 0.4 | 5.8 ± 0.5 | 4.5 ± 0.4 | 4.8 ± 0.5 | 5.5 ± 0.6 |

| This compound (3 mg/kg) | 1.6 ± 0.3 | 6.9 ± 0.5 | 4.5 ± 0.4 | 3.2 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |

| This compound (10 mg/kg) | 1.5 ± 0.2 | 6.8 ± 0.6 | 3.1 ± 0.3 | 2.2 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |

| Allopurinol (10 mg/kg) | 1.6 ± 0.2 | 6.7 ± 0.5 | 3.5 ± 0.4 | 2.8 ± 0.3 | 3.1 ± 0.4 | 3.8 ± 0.5 |

Data are presented as mean ± standard deviation.

Table 2: Percentage Reduction in Serum Uric Acid at 4 hours Post-Dose

| Treatment Group | Dose (mg/kg) | Mean Serum Uric Acid (mg/dL) | % Reduction vs. Hyperuricemic Control |

| Hyperuricemic Control | - | 7.5 ± 0.7 | 0% |

| This compound | 1 | 4.5 ± 0.4 | 40.0% |

| This compound | 3 | 3.2 ± 0.3 | 57.3% |

| This compound | 10 | 2.2 ± 0.2 | 70.7% |

| Allopurinol | 10 | 2.8 ± 0.3 | 62.7% |

The percentage reduction is calculated relative to the hyperuricemic control group at the 4-hour time point.

Conclusion

This application note provides a comprehensive protocol for determining the dose-response relationship of this compound in a potassium oxonate-induced hyperuricemia rat model. The presented experimental design, workflow, and data presentation format are intended to guide researchers in the preclinical evaluation of novel xanthine oxidase inhibitors. The results from such studies are critical for establishing the efficacy and optimal dosing for further drug development.

References

- 1. Efficacy of Xanthine Oxidase Inhibitors in Lowering Serum Uric Acid in Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Therapeutic effects and mechanisms of N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitors on hyperuricemia [frontiersin.org]

Application Notes and Protocols for Niraxostat in a Monosodium Urate (MSU) Crystal-Induced Gout Arthritis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and debilitating inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals in articular and periarticular tissues. The innate immune system recognizes these crystals as danger signals, leading to the activation of the NLRP3 inflammasome, subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and an influx of neutrophils into the joint, causing intense pain and inflammation.[1][2] Xanthine oxidase is a pivotal enzyme in the purine metabolism pathway, catalyzing the conversion of hypoxanthine to xanthine and then to uric acid.[3][4] Elevated levels of uric acid (hyperuricemia) are a key risk factor for the development of gout.

Niraxostat is a novel, potent, and selective xanthine oxidase inhibitor. By blocking the terminal steps of uric acid synthesis, this compound is hypothesized to reduce serum uric acid levels and consequently ameliorate the inflammatory response in acute gout flares. These application notes provide detailed protocols for evaluating the efficacy of this compound in a well-established preclinical model of MSU crystal-induced gouty arthritis in rats.

Mechanism of Action: Uric Acid Production and Inflammatory Cascade

The therapeutic rationale for this compound is twofold: reducing the substrate for MSU crystal formation and potentially mitigating inflammation. The purine degradation pathway culminates in the production of uric acid, a reaction catalyzed by xanthine oxidase.[5][6] By inhibiting this enzyme, this compound directly curtails the production of uric acid.

In the context of a gout flare, MSU crystals are phagocytosed by resident macrophages, triggering a signaling cascade that results in the assembly and activation of the NLRP3 inflammasome.[1][2] This multi-protein complex activates caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. IL-1β is a potent pro-inflammatory cytokine that orchestrates the subsequent inflammatory response, including the recruitment of neutrophils and the production of other inflammatory mediators.[7][8]

Experimental Protocols

Preparation of Monosodium Urate (MSU) Crystals

A sterile and standardized preparation of MSU crystals is critical for inducing a consistent inflammatory response.

-

Materials: Uric acid powder (Sigma-Aldrich), Sodium hydroxide (NaOH), Sterile phosphate-buffered saline (PBS), pH meter, Autoclave, Shaking incubator.

-

Protocol:

-

Dissolve 2 g of uric acid in 400 mL of sterile PBS containing 0.01 M NaOH by heating to 70°C with continuous stirring.

-

Adjust the pH to 7.2 with HCl.

-

Allow the solution to cool slowly at room temperature overnight to facilitate crystal formation.

-

Collect the crystals by centrifugation at 3000 x g for 10 minutes.

-

Wash the crystals three times with sterile PBS.

-

Dry the crystals under sterile conditions.

-

Before use, suspend the MSU crystals in sterile PBS at a concentration of 25 mg/mL.[9]

-

MSU Crystal-Induced Gout Arthritis Rat Model

This in vivo model is designed to mimic the acute inflammatory flare characteristic of gout.[9][10]

-

Animals: Male Sprague-Dawley rats (200-250 g) are recommended. Animals should be acclimatized for at least one week before the experiment.

-

Groups:

-

Group 1: Vehicle Control (PBS injection + Vehicle for this compound)

-

Group 2: MSU Control (MSU injection + Vehicle for this compound)

-

Group 3: this compound (10 mg/kg, p.o.) + MSU injection

-

Group 4: this compound (30 mg/kg, p.o.) + MSU injection

-

Group 5: Positive Control (e.g., Febuxostat, 10 mg/kg, p.o.) + MSU injection

-

-

Procedure:

-

Administer this compound, vehicle, or positive control orally one hour prior to MSU crystal injection.

-

Anesthetize the rats lightly with isoflurane.

-

Inject 50 µL of the 25 mg/mL MSU crystal suspension (or sterile PBS for the vehicle control group) intra-articularly into the right ankle joint.[9]

-

Monitor the animals for signs of inflammation and pain at specified time points (e.g., 4, 8, 12, 24, and 48 hours post-injection).

-

Assessment of Anti-Inflammatory Efficacy

Paw edema is a primary indicator of the inflammatory response.

-

Method: Use a plethysmometer to measure the volume of the injected paw at baseline and at various time points after MSU injection.

-

Calculation: The degree of swelling is expressed as the percentage increase in paw volume compared to the baseline measurement.

Histopathology provides a detailed view of the inflammatory infiltrate and tissue damage in the joint.

-

Procedure:

-

At the end of the experiment (e.g., 48 hours), euthanize the animals and dissect the ankle joints.

-

Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the tissues and stain with Hematoxylin and Eosin (H&E).

-

Examine the sections for signs of inflammation, such as synovial hyperplasia, inflammatory cell infiltration, and cartilage damage.

-

Biochemical and Cytokine Analysis

This is a key pharmacodynamic marker for a xanthine oxidase inhibitor.

-

Procedure: Collect blood samples via cardiac puncture at the time of euthanasia.

-

Analysis: Measure serum uric acid levels using a commercially available uric acid assay kit.

Measuring cytokine levels in the synovial fluid or tissue provides insight into the mechanism of anti-inflammatory action.

-

Procedure:

-

Aspirate synovial fluid from the ankle joint or prepare tissue homogenates from the synovium.

-

Measure the concentrations of IL-1β and TNF-α using specific ELISA kits.

-

Data Presentation

The following tables present hypothetical data illustrating the expected efficacy of this compound in the MSU crystal-induced gout arthritis model.

Table 1: Effect of this compound on Paw Edema

| Treatment Group | Baseline Paw Volume (mL) | 4h Post-MSU Paw Volume (mL) | 8h Post-MSU Paw Volume (mL) | 24h Post-MSU Paw Volume (mL) | 48h Post-MSU Paw Volume (mL) |

| Vehicle Control | 1.5 ± 0.1 | 1.6 ± 0.1 | 1.6 ± 0.1 | 1.5 ± 0.1 | 1.5 ± 0.1 |

| MSU Control | 1.5 ± 0.1 | 2.5 ± 0.2 | 3.2 ± 0.3 | 2.8 ± 0.2 | 2.0 ± 0.2 |

| This compound (10 mg/kg) | 1.5 ± 0.1 | 2.0 ± 0.2 | 2.5 ± 0.2 | 2.1 ± 0.2 | 1.7 ± 0.1 |

| This compound (30 mg/kg) | 1.5 ± 0.1 | 1.8 ± 0.1 | 2.1 ± 0.2 | 1.8 ± 0.1 | 1.6 ± 0.1 |

| Febuxostat (10 mg/kg) | 1.5 ± 0.1 | 1.9 ± 0.2 | 2.2 ± 0.2 | 1.9 ± 0.1 | 1.6 ± 0.1** |

| p < 0.05, **p < 0.01 compared to MSU Control. Data are presented as mean ± SD. |

Table 2: Effect of this compound on Serum Uric Acid and Pro-inflammatory Cytokines

| Treatment Group | Serum Uric Acid (mg/dL) | Synovial IL-1β (pg/mL) | Synovial TNF-α (pg/mL) |

| Vehicle Control | 2.1 ± 0.3 | 50 ± 10 | 80 ± 15 |

| MSU Control | 2.2 ± 0.4 | 550 ± 50 | 620 ± 60 |

| This compound (10 mg/kg) | 1.5 ± 0.2 | 320 ± 40 | 380 ± 45 |

| This compound (30 mg/kg) | 1.1 ± 0.2 | 210 ± 30 | 250 ± 35 |

| Febuxostat (10 mg/kg) | 1.3 ± 0.3 | 250 ± 35 | 290 ± 40** |

| *p < 0.05, **p < 0.01 compared to MSU Control. Data are presented as mean ± SD. |

Visualizations

Caption: Experimental workflow for evaluating this compound in an MSU crystal-induced gout model.

References

- 1. invivogen.com [invivogen.com]

- 2. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. inotiv.com [inotiv.com]

- 10. Minimally Invasive Embedding of Saturated MSU Induces Persistent Gouty Arthritis in Modified Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Niraxostat Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraxostat is an investigatory small molecule inhibitor of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). ACSL4 is a critical enzyme in the ferroptosis pathway, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. By inhibiting ACSL4, this compound is being explored as a potential therapeutic agent for diseases where ferroptosis is implicated, including certain cancers and neurodegenerative disorders. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro.

Mechanism of Action: this compound and the Ferroptosis Pathway

Ferroptosis is initiated by the accumulation of polyunsaturated fatty acids (PUFAs) within cellular membranes, which are then susceptible to iron-dependent peroxidation. ACSL4 plays a crucial role in this process by converting these PUFAs into their corresponding acyl-CoA derivatives, which are then esterified into phospholipids. These PUFA-containing phospholipids are the primary substrates for lipid peroxidation. This compound, by inhibiting ACSL4, is hypothesized to reduce the pool of these susceptible phospholipids, thereby protecting cells from ferroptosis.

Caption: this compound's mechanism of action in the ferroptosis pathway.

Key Cell-Based Assays for Efficacy Testing

The following are key in vitro assays to assess the efficacy of this compound. For each assay, a detailed protocol is provided. It is recommended to use a cell line known to be sensitive to ferroptosis (e.g., HT-1080, BJeLR) and to induce ferroptosis with a known inducer such as RSL3 or Erastin.

1. Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the protective effect of this compound against ferroptosis-inducing agents.

2. Lipid Peroxidation Assay

This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

3. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cell death.

4. Western Blot Analysis

This technique is used to measure the protein levels of key markers in the ferroptosis pathway, such as ACSL4 and Glutathione Peroxidase 4 (GPX4).

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to assess cell viability. A similar protocol can be followed for MTT assays.

Materials:

-

Cell line of interest (e.g., HT-1080)

-

Complete growth medium

-

96-well cell culture plates

-

This compound (various concentrations)

-

Ferroptosis inducer (e.g., 1 µM RSL3)

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Induce ferroptosis by adding a ferroptosis inducer (e.g., RSL3) to the wells. Include a control group with no inducer.

-

Incubate the plate for a predetermined time (e.g., 8-24 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Caption: Workflow for the Cell Viability Assay.

Protocol 2: Lipid Peroxidation Assay

This protocol uses a fluorescent probe to detect lipid ROS.

Materials:

-

Cell line of interest

-

Complete growth medium

-

6-well cell culture plates or chamber slides

-

This compound

-

Ferroptosis inducer (e.g., 1 µM RSL3)

-

Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in 6-well plates or chamber slides and allow them to adhere.

-

Pre-treat cells with this compound for 1-2 hours.

-

Induce ferroptosis with a ferroptosis inducer.

-

Incubate for the desired time.

-

Load the cells with the lipid peroxidation sensor according to the manufacturer's instructions.

-

Wash the cells with PBS.

-

Analyze the fluorescence signal using a fluorescence microscope or flow cytometer. An increase in green fluorescence indicates lipid peroxidation.

Protocol 3: LDH Release Assay

This protocol measures LDH released from damaged cells.

Materials:

-

Cell line of interest

-

Complete growth medium

-

96-well cell culture plates

-

This compound

-

Ferroptosis inducer (e.g., 1 µM RSL3)

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Follow steps 1-4 of the Cell Viability Assay protocol.

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Follow the LDH assay kit manufacturer's protocol to measure LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength.

-

Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).

Protocol 4: Western Blot Analysis

This protocol assesses the protein levels of ACSL4 and GPX4.

Materials:

-

Cell line of interest

-

6-well cell culture plates

-

This compound

-

Ferroptosis inducer

-

RIPA buffer with protease inhibitors

-

Primary antibodies (anti-ACSL4, anti-GPX4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Western blot imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound and a ferroptosis inducer as described previously.

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability in RSL3-Treated HT-1080 Cells

| This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle) | 45.2 | 3.1 |

| 0.1 | 55.8 | 4.5 |

| 1 | 78.3 | 5.2 |

| 10 | 92.1 | 2.8 |

| Control (No RSL3) | 100 | 2.5 |

Table 2: Effect of this compound on Lipid Peroxidation in RSL3-Treated HT-1080 Cells

| This compound Conc. (µM) | Mean Fluorescence Intensity | Standard Deviation |

| 0 (Vehicle) | 2543 | 187 |

| 0.1 | 1876 | 154 |

| 1 | 982 | 98 |

| 10 | 453 | 56 |

| Control (No RSL3) | 350 | 45 |

Table 3: Effect of this compound on LDH Release in RSL3-Treated HT-1080 Cells

| This compound Conc. (µM) | LDH Release (% of Max) | Standard Deviation |

| 0 (Vehicle) | 68.4 | 5.7 |

| 0.1 | 52.1 | 4.9 |

| 1 | 25.9 | 3.2 |

| 10 | 12.3 | 2.1 |

| Control (No RSL3) | 5.6 | 1.5 |

Table 4: Western Blot Analysis of ACSL4 and GPX4 Expression

| Treatment | Relative ACSL4 Expression | Relative GPX4 Expression |

| Control | 1.00 | 1.00 |

| RSL3 | 0.98 | 0.45 |

| RSL3 + this compound (1 µM) | 0.95 | 0.85 |

Conclusion

These protocols provide a comprehensive framework for evaluating the efficacy of this compound as a ferroptosis inhibitor in cell-based assays. Consistent results across these different assays, demonstrating a dose-dependent protection from ferroptosis-induced cell death and a reduction in lipid peroxidation, will provide strong evidence for the on-target activity of this compound.

Application Notes and Protocols: Determination of Niraxostat (Nirogacestat) IC50 in Different Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat (formerly known as PF-03084014) is a selective, orally bioavailable, small-molecule inhibitor of gamma-secretase.[1][2][3] Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the Notch signaling pathway.[1][2][3] By inhibiting gamma-secretase, Nirogacestat prevents the cleavage and subsequent activation of Notch receptors, which are implicated in the proliferation and survival of various cancer cells, including desmoid tumors.[4][5] Desmoid tumors are rare, locally aggressive soft-tissue tumors for which Nirogacestat has received FDA approval.[6] These application notes provide a summary of the available data on the half-maximal inhibitory concentration (IC50) of Nirogacestat in different cell lines and detailed protocols for its determination.

Mechanism of Action: Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, differentiation, and apoptosis. In the canonical pathway, the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor on a neighboring cell triggers a series of proteolytic cleavages. The final cleavage is mediated by the gamma-secretase complex, which releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of target genes such as Hes-1 and c-Myc that promote cell growth and survival.

Nirogacestat inhibits the proteolytic activity of gamma-secretase, thereby blocking the release of NICD. This leads to the downregulation of Notch target genes and subsequent inhibition of tumor cell proliferation and induction of apoptosis.[1][2]

Quantitative Data: Niraxostat (Nirogacestat) IC50 Values

The following table summarizes the reported IC50 values for Nirogacestat in various assays and cell lines. It is important to note that specific IC50 data for desmoid tumor cell lines are not widely available in peer-reviewed literature at this time.

| Assay Type/Cell Line | Description | IC50 Value | Reference |

| Cell-Free Assay | Inhibition of gamma-secretase enzyme activity (Aβ production) | 6.2 nM | [1][2] |

| HPB-ALL | Human T-cell acute lymphoblastic leukemia; inhibition of Notch receptor cleavage | 13.3 nM | [1][2] |

| HPB-ALL, DND-41, TALL-1, Sup-T1 | Human T-cell acute lymphoblastic leukemia; inhibition of cell growth | 30-100 nM | [1][3] |

| HUVEC | Human Umbilical Vein Endothelial Cells; inhibition of proliferation | 0.5 µM | [1][3] |

Experimental Protocols

Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general framework for determining the IC50 of Nirogacestat in adherent cancer cell lines. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.

Materials:

-

Nirogacestat (PF-03084014)

-

Selected cancer cell line(s) (e.g., desmoid tumor cell lines HCM-BROD-0762-C49 or DES23-CRL-3591)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well clear or opaque-walled tissue culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Experimental Workflow:

Protocol Steps:

-

Cell Culture: Maintain the chosen cell line in a T-75 flask with complete growth medium in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding:

-

When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) and seed 100 µL per well into a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).

-

-

Cell Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment:

-

Prepare a stock solution of Nirogacestat in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Nirogacestat. For the vehicle control wells, add medium with the same final concentration of DMSO as the highest drug concentration.

-

-

Incubation: Incubate the plate for 72 hours (or an optimized time point) at 37°C and 5% CO2.

-

Viability Assay (MTT Example):

-

Prepare a 5 mg/mL solution of MTT in PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).

-

Plot the percent viability against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Nirogacestat that inhibits cell viability by 50%.

-

Conclusion

Nirogacestat is a potent inhibitor of the gamma-secretase/Notch signaling pathway with demonstrated activity in various cancer cell lines. The provided protocols offer a standardized approach for determining the IC50 of Nirogacestat, which is a critical parameter for evaluating its in vitro efficacy and for guiding further preclinical and clinical development. While specific IC50 data in desmoid tumor cell lines remains to be broadly published, the methodologies described herein can be readily applied to these and other relevant cell models to expand our understanding of Nirogacestat's therapeutic potential.

References

Application Notes and Protocols: Preparation of Niraxostat Stock Solution for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niraxostat is a small molecule inhibitor under investigation for its therapeutic potential. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in various cell-based and biochemical assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculation of stock solution concentrations.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇N₃O₃ | [1][2] |

| Molecular Weight | 299.33 g/mol | [1][2] |

| Appearance | Powder | [3] |

| IUPAC Name | 1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]pyrazole-4-carboxylic acid | [1] |

Solubility

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solvating power for organic molecules.[4][5][6] While specific quantitative solubility data in common laboratory solvents is not extensively published, it is known to be soluble in DMSO for the preparation of concentrated stock solutions. It is important to note that this compound is sparingly soluble in aqueous solutions, and care must be taken to avoid precipitation when diluting the DMSO stock into aqueous culture media or buffers.[5][7]

| Solvent | Solubility Profile |

| Dimethyl Sulfoxide (DMSO) | Recommended solvent for high-concentration stock solutions (e.g., 10-50 mM). |

| Ethanol | Expected to have lower solubility than DMSO. Not recommended for primary stock solution preparation. |

| Water / Aqueous Buffers | Poorly soluble. Direct dissolution is not recommended. Dilution from a DMSO stock must be done carefully.[5][7] |

Experimental Protocols

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

This protocol describes the preparation of a 10 mM stock solution in DMSO. The same principles can be applied to prepare other concentrations.

-

Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder briefly to ensure all the powder is at the bottom of the vial.[6]

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.99 mg of this compound.

-

Calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 299.33 g/mol x 1000 mg/g = 2.99 mg

-

-

-

-

Dissolving in DMSO:

-

Add the appropriate volume of sterile DMSO to the tube containing the weighed this compound. To prepare a 10 mM stock with 2.99 mg of this compound, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[4][7] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 3 months).[3]

-

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Serial Dilution: It is recommended to perform initial serial dilutions of the DMSO stock solution in DMSO before the final dilution into aqueous media to prevent precipitation.[5]

-

Final Dilution: Add the diluted this compound solution to the cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.[4][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-